molecular formula C17H16N6O B10851232 N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide

N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide

Cat. No.: B10851232
M. Wt: 320.3 g/mol
InChI Key: FKLAKSOWIZORFH-UHFFFAOYSA-N
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Description

N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a cyanophenyl group attached to a purine ring, which is further linked to a pentanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave irradiation conditions, where amine compounds are mixed with a preheated mixture of acetic anhydride and cyanoacetic acid .

Chemical Reactions Analysis

Types of Reactions

N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-(3-cyanophenyl)-9H-purin-6-yl)pentanamide is unique due to its purine-based structure, which distinguishes it from other cyanophenyl derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

N-[8-(3-cyanophenyl)-7H-purin-6-yl]pentanamide

InChI

InChI=1S/C17H16N6O/c1-2-3-7-13(24)21-16-14-17(20-10-19-16)23-15(22-14)12-6-4-5-11(8-12)9-18/h4-6,8,10H,2-3,7H2,1H3,(H2,19,20,21,22,23,24)

InChI Key

FKLAKSOWIZORFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=NC2=C1NC(=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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